molecular formula C9H8N2O2 B186260 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 22177-46-4

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B186260
CAS No.: 22177-46-4
M. Wt: 176.17 g/mol
InChI Key: LBNIVJQTSUZBGG-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of isoquinoline and features an amino group at the second position and a dione structure at the first and third positions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amino and dione groups.

    2-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the dione structure.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog with a carboxylic acid group

Uniqueness: 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its combination of an amino group and a dione structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-amino-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNIVJQTSUZBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176712
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22177-46-4
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22177-46-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential medicinal applications of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives?

A1: Research suggests that this compound and its derivatives exhibit promising anti-inflammatory, analgesic, and antipyretic properties []. This suggests potential applications in treating conditions such as pain, fever, and inflammation. Further research is needed to fully understand the mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

Q2: How can this compound be modified to create new compounds?

A2: this compound can be structurally modified to generate new derivatives. One approach involves reacting it with aromatic aldehydes to produce compounds like those designated as 2a-e and 3a-e in the research []. Another method utilizes aldo-sugars, such as hexoses or pentoses, to create novel glycosides, categorized as 4a-e and 5a-e []. These modifications could potentially lead to compounds with altered pharmacological profiles and therapeutic potential.

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